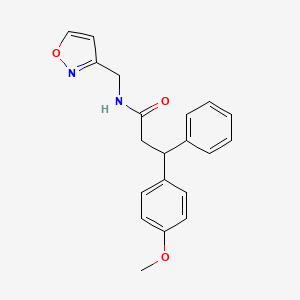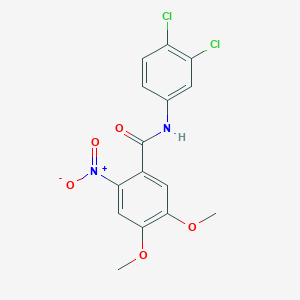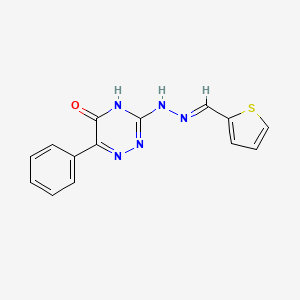
N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide, also known as LY294002, is a chemical compound that has been widely used in scientific research as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks). PI3Ks are a family of enzymes that play a crucial role in many cellular processes, including cell growth, proliferation, differentiation, and survival. The inhibition of PI3Ks by LY294002 has been shown to have significant effects on various cellular pathways, making it a valuable tool for studying the function of PI3Ks and their downstream signaling pathways.
作用机制
N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide acts as a competitive inhibitor of PI3Ks by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to form phosphatidylinositol-3,4,5-trisphosphate (PIP3). The inhibition of PI3Ks by this compound leads to a decrease in the activation of downstream effectors, such as Akt, and a subsequent decrease in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on various cellular pathways. It has been shown to induce apoptosis in cancer cells by inhibiting the activation of Akt and its downstream effectors. This compound has also been shown to inhibit angiogenesis by blocking the activation of endothelial cells. In addition, this compound has been shown to inhibit the production of inflammatory cytokines by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in inflammation.
实验室实验的优点和局限性
N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide has several advantages as a research tool. It is a potent and selective inhibitor of PI3Ks, making it a valuable tool for studying the function of these enzymes. This compound is also cell-permeable, allowing it to easily enter cells and inhibit PI3Ks. However, this compound has some limitations as a research tool. It can have off-target effects on other enzymes, such as mTOR, which can complicate the interpretation of results. In addition, this compound can have cytotoxic effects on cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide. One area of research is the development of more potent and selective PI3K inhibitors that can be used in clinical settings. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PI3K inhibitors, which can help to personalize cancer treatment. Finally, the role of PI3Ks and their downstream effectors in various diseases, such as diabetes and cardiovascular disease, is an area of active research that may lead to the development of new therapies.
合成方法
N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide can be synthesized by several methods, including the reaction of 4-methoxybenzaldehyde with acetophenone to form 4-methoxychalcone, followed by the reaction of 4-methoxychalcone with hydroxylamine to form 3-(4-methoxyphenyl)-3-phenylisoxazolidin-5-one. The final step involves the reaction of 3-(4-methoxyphenyl)-3-phenylisoxazolidin-5-one with chloroacetyl chloride to form this compound.
科学研究应用
N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide has been extensively used in scientific research to study the function of PI3Ks and their downstream signaling pathways. It has been shown to inhibit the activation of Akt, a downstream effector of PI3Ks, and to induce apoptosis in various cancer cell lines. This compound has also been used to study the role of PI3Ks in insulin signaling, angiogenesis, and inflammation.
属性
IUPAC Name |
3-(4-methoxyphenyl)-N-(1,2-oxazol-3-ylmethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-18-9-7-16(8-10-18)19(15-5-3-2-4-6-15)13-20(23)21-14-17-11-12-25-22-17/h2-12,19H,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHWDHPMIWVPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)NCC2=NOC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1-cyclohexyl-3-piperidinyl)methyl]-3-isopropyl-N-(3-pyridinylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B6001584.png)
![1-isobutyl-2,6,6-trimethyl-3-[2-oxo-2-(5-oxo-1,4-diazepan-1-yl)ethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B6001596.png)
![2-[({4-amino-6-[(3-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-6-{[(4-methylphenyl)thio]methyl}-4-pyrimidinol](/img/structure/B6001600.png)
![[2-({4-methoxy-3-[(4-methylbenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6001606.png)
![2-[(2-bromobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B6001609.png)
![(4aS*,8aR*)-2-[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]decahydroisoquinoline](/img/structure/B6001614.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine](/img/structure/B6001629.png)
![N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]propan-1-amine hydrochloride](/img/structure/B6001631.png)

![2-(2-methoxyphenoxy)-N-({1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6001645.png)

![[1-(3-ethoxy-4-methoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B6001664.png)
![1-(6-chloro-3-pyridazinyl)-3-methyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6001669.png)

